2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
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Overview
Description
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is an organic compound with the molecular formula C14H22O and a molecular weight of 206.32 g/mol It is a trienal, meaning it contains three double bonds within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal typically involves the use of specific starting materials and reagents. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by dehydration to form the trienal structure. The reaction conditions often require a base catalyst and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the trienal to corresponding alcohols or alkanes.
Substitution: The double bonds in the trienal structure allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogens (e.g., bromine, chlorine) and other electrophiles can be used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,9-dimethyldeca-2,4,8-trienal involves its interaction with specific molecular targets and pathways. The compound’s trienal structure allows it to participate in various chemical reactions, influencing biological processes and pathways. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-5,9-dimethyl-2,4,8-decatrienal
- 2,4,8-Decatrienal, 2-ethyl-5,9-dimethyl-
- (E)-2-Ethyl-5,9-dimethyldeca-2,4,8-trienal
Uniqueness
2-Ethyl-5,9-dimethyldeca-2,4,8-trienal is unique due to its specific arrangement of double bonds and the presence of ethyl and methyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
95873-68-0 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(2E,4E)-2-ethyl-5,9-dimethyldeca-2,4,8-trienal |
InChI |
InChI=1S/C14H22O/c1-5-14(11-15)10-9-13(4)8-6-7-12(2)3/h7,9-11H,5-6,8H2,1-4H3/b13-9+,14-10+ |
InChI Key |
CBCNSUNKJFIOKF-UTLPMFLDSA-N |
Isomeric SMILES |
CC/C(=C\C=C(/C)\CCC=C(C)C)/C=O |
Canonical SMILES |
CCC(=CC=C(C)CCC=C(C)C)C=O |
Origin of Product |
United States |
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